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Compound of Interest

Compound Name: Benzylthiouracil

Cat. No.: B1215630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

polymorphic behavior of Benzylthiouracil (BTU), an active pharmaceutical ingredient (API)

used in the treatment of hyperthyroidism. Understanding the solid-state chemistry of BTU,

particularly its polymorphism, is critical for ensuring drug product quality, stability, and

bioavailability.

Introduction to Benzylthiouracil
Benzylthiouracil (6-benzyl-2-thiouracil) is a thioamide-based antithyroid agent that inhibits the

production of thyroid hormones.[1] Like many APIs, its solid form can exist in different crystal

structures known as polymorphs. These polymorphs, while chemically identical, possess

distinct physical properties that can significantly impact the drug's performance, including its

dissolution rate and manufacturing characteristics. Research has confirmed that

Benzylthiouracil is dimorphic, existing in two distinct crystalline forms, designated Form I and

Form II.[1]

Molecular and Crystal Structure
The fundamental molecular structure of Benzylthiouracil consists of a pyrimidone ring

functionalized with a benzyl group and a sulfur atom.

IUPAC Name: 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[2]
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Molecular Formula: C₁₁H₁₀N₂OS[2]

Molecular Weight: 218.28 g/mol

The polymorphism of Benzylthiouracil arises from the molecule's conformational versatility,

allowing it to pack in different arrangements within the crystal lattice.[1] This results in two

polymorphs with unique crystal structures and physical properties. The crystallographic data for

both forms, as identified in the literature, are summarized below.

Table 1: Crystallographic Data of Benzylthiouracil Polymorphs

Parameter Form I Form II

Crystal System Monoclinic Monoclinic

Space Group P2₁/a P2₁/c

a (Å) 10.457(4) 9.735(1)

b (Å) 20.131(6) 9.158(2)

c (Å) 10.339(4) 12.189(2)

**β (°) ** 108.99(3) 107.83(1)

Data sourced from Halder (1987) for Form I and Delage et al. (1986) for Form II, as compiled

by Rietveld et al. (2021).[1]

Thermodynamic Properties and Stability
Relationship
Calorimetric studies have established the thermodynamic relationship between the two

polymorphs. Benzylthiouracil exhibits an enantiotropic relationship, meaning each form is

stable under a specific range of temperatures and pressures.[1]

Form II is the thermodynamically stable polymorph under ambient conditions.[1]

Form I is the stable form at higher temperatures.[1]
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Upon heating, the low-temperature Form II undergoes an endothermic transformation into the

high-temperature Form I.[1] Further heating causes Form I to melt.[1] Crystallographic and

thermal expansion studies have shown that Form I is denser than Form II.[1] This leads to a

negative slope in the pressure-temperature phase diagram for the equilibrium between the two

solid forms.[1]

Table 2: Thermodynamic Properties of Benzylthiouracil Polymorphs

Parameter Value

Form II → Form I Transition Temperature 405.4 (1.0) K

Enthalpy of Transition (ΔHII→I) 5.6 (1.5) J g⁻¹

Form I Melting Temperature 496.8 (1.0) K

Enthalpy of Fusion (ΔHI→L) 152.6 (4.0) J g⁻¹

Data sourced from Rietveld et al. (2021).[1]

The thermodynamic relationship between the two polymorphs is illustrated in the following

diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1215630#molecular-structure-and-polymorphism-of-
benzylthiouracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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